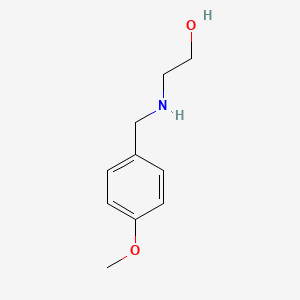

2-((4-Methoxybenzyl)amino)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53332-62-0 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(4-methoxy-N-methylanilino)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-11(7-8-12)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

MPKJAXONTJGSCI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNCCO |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)OC |

Other CAS No. |

64834-63-5 |

Pictograms |

Irritant |

sequence |

G |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of 2-((4-Methoxybenzyl)amino)ethanol

Abstract: This technical guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analytical methodologies for 2-((4-Methoxybenzyl)amino)ethanol (CAS: 64834-63-5). This compound serves as a valuable building block and intermediate in medicinal chemistry and organic synthesis. A thorough understanding of its reactivity and degradation pathways is paramount for its effective use in research and development, particularly in the pharmaceutical industry. This document consolidates physicochemical data, outlines potential synthetic routes, details degradation mechanisms, and presents robust analytical workflows for purity and stability assessment. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this molecule.

Chemical Identity and Physicochemical Properties

This compound is a difunctional molecule incorporating a secondary amine, a primary alcohol, and a methoxy-substituted aromatic ring. This unique combination of functional groups dictates its chemical behavior and physical characteristics.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]ethanol | [1] |

| CAS Number | 64834-63-5 | [1][2] |

| Molecular Formula | C10H15NO2 | [1][2] |

| Molecular Weight | 181.23 g/mol | [1][2] |

| InChI Key | UBLCRUHXSMDNQZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CNCCO | [3] |

| Synonyms | 2-[(4-methoxybenzyl)amino]ethanol |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Colorless to light yellow liquid or solid; Solid-Liquid Mixture | |

| Boiling Point | 329.5 °C at 760 mmHg | |

| Flash Point | 153.1 °C | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature | [2][4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through reductive amination, an atom-economical and efficient method for forming carbon-nitrogen bonds.[5] An alternative, classical approach involves the direct N-alkylation of ethanolamine.

Plausible Synthetic Route: Reductive Amination

This method involves the reaction of 4-methoxybenzaldehyde with ethanolamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine. The choice of reducing agent is critical; mild hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine in the presence of the aldehyde.

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (1.0 eq) and ethanolamine (1.1 eq) in methanol (5-10 mL per gram of aldehyde).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The cautious addition is necessary to control the exothermic reaction and hydrogen gas evolution.

-

Quenching and Workup: After stirring for an additional 2-3 hours at room temperature, slowly quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Partition the resulting aqueous residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[6] Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[7]

-

Purification: Purify the crude oil/solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Potential Degradation Pathways

The stability of this compound is governed by its three primary functional groups. Understanding their individual reactivity is key to predicting and preventing degradation.

-

Secondary Amine: The nitrogen atom is nucleophilic and basic. It is susceptible to oxidation, particularly by strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially leading to N-oxides or imine formation. It can also react with acids to form ammonium salts.

-

Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.[8] This is a common degradation pathway for primary alcohols, often catalyzed by metal ions or exposure to light and air.

-

Methoxybenzyl Group: The methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution. The benzylic C-H bonds are susceptible to radical oxidation. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr).

Caption: Potential degradation pathways for the title compound.

Stability Profile and Storage Recommendations

Based on its chemical structure and available safety data, a comprehensive stability and storage plan can be established.

Table 3: Stability Profile Summary

| Condition | Stability Assessment | Recommended Mitigation |

| Temperature | Stable at room temperature. High temperatures may accelerate oxidative degradation. | Store at controlled room temperature. Avoid excessive heat. |

| Light | Potentially light-sensitive due to the aromatic ring and benzylic position, which can promote photo-oxidation. | Store in a dark place or in amber vials/containers.[2][4] |

| Atmosphere | Susceptible to oxidation from atmospheric oxygen over long-term storage. | Store under an inert atmosphere (e.g., Nitrogen, Argon).[2][4] |

| pH | Stable in neutral and mildly basic conditions. Strong acidic conditions may cause ether cleavage or salt formation. Strong basic conditions are generally tolerated. | Avoid contact with strong acids. |

| Incompatibilities | Reacts with strong oxidizing agents.[9][10] | Store away from oxidizing materials. |

Handling and Storage Protocol

-

Reception: Upon receipt, inspect the container for integrity.

-

Storage: Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials like strong oxidizing agents.[9][11] The container should be kept tightly closed.[9] For long-term storage, blanketing with an inert gas like nitrogen is recommended.[2][4]

-

Dispensing: Handle in a well-ventilated area or chemical fume hood.[12] Avoid generating mists or aerosols.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for ensuring the quality, purity, and stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for this purpose.

Caption: General analytical workflow for purity testing by HPLC-UV.

Protocol: Stability-Indicating HPLC-UV Method

This is a foundational method; validation and optimization are required for specific applications.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm (based on the absorbance of the methoxy-substituted benzene ring).

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 acetonitrile/water diluent to a final concentration of ~1.0 mg/mL.

-

Sample Preparation: Prepare stability samples (e.g., from forced degradation studies) in the same diluent to a similar target concentration.

-

Analysis and Validation: Inject the standard and samples. The method is considered "stability-indicating" if all potential degradation products are resolved from the main peak and from each other. This is confirmed through forced degradation studies (exposing the compound to acid, base, peroxide, heat, and light) and analyzing the resulting mixtures.

Other Characterization Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying the structures of unknown impurities and degradation products observed in the HPLC analysis.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the bulk material and can be used to identify and quantify impurities if their signals do not overlap with the main component.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (O-H, N-H, C-O ether, aromatic C-H).

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 4: GHS Hazard Classification

| Hazard Code | Statement | Class | Signal Word | Pictogram |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Warning | GHS07 |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning | GHS07 |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) | Warning | GHS07 |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning | GHS07 |

| Source:[1][9] |

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a versatile chemical intermediate whose utility is closely tied to its proper handling, storage, and analysis. Its stability is primarily influenced by its susceptibility to oxidation at the amine, alcohol, and benzylic positions. By implementing the storage recommendations of keeping the compound in a cool, dark, and inert environment, its shelf-life can be maximized. The use of a validated, stability-indicating HPLC method is essential for quality control, ensuring that the material is suitable for its intended use in sensitive applications such as pharmaceutical R&D.

References

-

2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469. PubChem. [Link]

-

Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties. EPA CompTox Chemicals Dashboard. [Link]

-

III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. [Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

-

Ethanol Degradation | Pathway. PubChem. [Link]

-

Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. ResearchGate. [Link]

-

Analytical Method for 2, 4, 5-T. Japan Food Chemical Research Foundation. [Link]

-

Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. MDPI. [Link]

-

Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to... ResearchGate. [Link]

Sources

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64834-63-5|this compound|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. achmem.com [achmem.com]

- 5. 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol | Benchchem [benchchem.com]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Molecular structure and weight of 2-((4-Methoxybenzyl)amino)ethanol

Technical Whitepaper: Structural Characterization and Physicochemical Profile of 2-((4-Methoxybenzyl)amino)ethanol

Executive Summary this compound (CAS 64834-63-5) is a bifunctional secondary amine intermediate critical to modern medicinal chemistry. Structurally, it consists of an ethanolamine backbone N-alkylated with a para-methoxybenzyl (PMB) group. This specific architecture serves two primary functions in drug development: it acts as a "masked" ethanolamine equivalent where the PMB group functions as an oxidatively cleavable protecting group, and it serves as a lipophilic building block for constructing N-substituted heterocycles such as morpholines and oxazolidinones. This guide provides a definitive technical analysis of its molecular properties, synthesis logic, and analytical validation.[1]

Part 1: Chemical Identity & Molecular Specifications[2]

The following specifications define the compound's identity for regulatory and experimental verification.

| Parameter | Specification |

| IUPAC Name | 2-[(4-Methoxyphenyl)methylamino]ethanol |

| Common Name | N-(4-Methoxybenzyl)ethanolamine; N-PMB-ethanolamine |

| CAS Registry Number | 64834-63-5 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Exact Mass | 181.1103 Da |

| SMILES | COc1ccc(CNCCO)cc1 |

| InChI Key | UBLCRUHXSMDNQZ-UHFFFAOYSA-N |

| Physical State | Low-melting solid or viscous oil (MP: 38–39 °C) |

Part 2: Structural Analysis & Functional Logic

As a Senior Application Scientist, I analyze this molecule not just as a static structure, but as a collection of reactive centers.

-

The Secondary Amine Core: The central nitrogen is a secondary amine. It is sufficiently nucleophilic to participate in further alkylations or acylations but is sterically accessible enough to be formed via reductive amination without significant over-alkylation byproducts.

-

The Primary Alcohol: The hydroxyl group provides a handle for cyclization (e.g., Mitsunobu reactions) or can be oxidized to an aldehyde for further chain extension.

-

The PMB Moiety: This is the defining feature. The p-methoxybenzyl group renders the amine more lipophilic than unsubstituted ethanolamine, facilitating solubility in organic solvents (DCM, EtOAc). Crucially, the electron-donating methoxy group makes the benzylic position electron-rich, allowing for specific cleavage protocols (e.g., DDQ oxidation or acidolysis) orthogonal to other protecting groups like Boc or Cbz.

Diagram 1: Structural Reactivity & Synthesis Logic

The following diagram illustrates the reductive amination pathway used to synthesize the compound and highlights its reactive sites.

Caption: Synthesis via reductive amination and mapping of functional reactivity zones.

Part 3: Synthesis Protocol & Methodology

Authoritative Method: Reductive Amination The most robust synthesis avoids direct alkylation (which leads to poly-alkylation) and instead utilizes reductive amination. This protocol is self-validating: the disappearance of the aldehyde peak in TLC/NMR confirms imine formation, and the subsequent reduction yields a single major product.

Reagents:

-

p-Anisaldehyde (1.0 equiv)

-

Ethanolamine (1.05 equiv)

-

Sodium Borohydride (NaBH₄) (1.2 equiv)

-

Solvent: Methanol (anhydrous preferred)

Step-by-Step Protocol:

-

Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde in Methanol (0.5 M concentration). Add Ethanolamine dropwise. Stir at Room Temperature (RT) for 1–2 hours. Observation: The solution may warm slightly; this indicates successful condensation.

-

Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

-

Completion: Allow the reaction to warm to RT and stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot should disappear.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Dichloromethane (DCM) (3x).[2] Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude oil often solidifies (MP 38–39 °C). If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) or recrystallize from Hexane/EtOAc if solid.

Part 4: Analytical Characterization (Spectroscopy)

To validate the structure, compare experimental data against these theoretical assignments derived from standard chemical shifts for this scaffold.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the alkyl group.

-

δ 6.86 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the methoxy group (shielded by electron donation).

-

δ 3.80 (s, 3H): Methoxy group (-OCH₃).

-

δ 3.72 (s, 2H): Benzylic methylene (-N-CH₂-Ar). Critical diagnostic peak.

-

δ 3.64 (t, J=5.2 Hz, 2H): Methylene adjacent to Oxygen (-CH₂-OH).

-

δ 2.78 (t, J=5.2 Hz, 2H): Methylene adjacent to Nitrogen (-NH-CH₂-).

2. Mass Spectrometry (ESI-MS)

-

Parent Ion [M+H]⁺: 182.12 m/z.

-

Base Peak: Often 121 m/z (p-Methoxybenzyl cation), resulting from the cleavage of the C-N bond. This is a "fingerprint" fragment for PMB-protected amines.

Diagram 2: Mass Spectrometry Fragmentation Logic

Understanding the fragmentation pattern is essential for confirming the presence of the PMB group during LC-MS analysis.

Caption: Primary ESI-MS fragmentation pathway showing the diagnostic PMB cation.

Part 5: Applications in Drug Development[4]

1. Heterocycle Synthesis: This compound is a direct precursor to N-(4-methoxybenzyl)morpholin-2-one and other morpholine derivatives. By reacting the alcohol and amine functionalities with bifunctional electrophiles (e.g., chloroacetyl chloride), researchers can build saturated heterocycles used in CNS-active drugs.

2. Protecting Group Strategy: In complex total synthesis, the PMB group serves as a "safety catch" for the amine. It is stable to basic conditions (e.g., alkylation of the alcohol) but can be removed later using Ceric Ammonium Nitrate (CAN) or DDQ, liberating the secondary amine for late-stage diversification.

3. Safety & Handling:

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The secondary amine is prone to slow oxidation (yellowing) if exposed to air over months.

References

-

PubChem. (2025).[3] 2-[(4-Methoxybenzyl)amino]ethanol Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination: General Procedures and Mechanisms. Available at: [Link]

Sources

Strategic Utilization of 2-((4-Methoxybenzyl)amino)ethanol in Pharmaceutical Synthesis: A Technical Whitepaper

Executive Summary

Bifunctional intermediates are the structural cornerstones of modern synthetic organic chemistry, providing the necessary scaffolding for complex active pharmaceutical ingredients (APIs). Among these, 2-((4-Methoxybenzyl)amino)ethanol (CAS: 64834-63-5) stands out as a highly versatile, orthogonally protected building block[1]. Featuring both a secondary amine and a primary alcohol, this molecule enables the rapid assembly of privileged heterocyclic pharmacophores, including oxazolidinones, morpholines, and piperazines[2].

This whitepaper provides an in-depth technical overview of its physicochemical properties, the mechanistic rationale behind its use, and self-validating experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Data

To ensure predictable reactivity and stability during scale-up, understanding the core physical properties of the intermediate is mandatory. The data below synthesizes the structural and handling parameters required for optimal laboratory use,[3].

Table 1: Physicochemical and Structural Properties

| Parameter | Value |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]ethanol |

| CAS Registry Number | 64834-63-5 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Exact Mass | 181.110278 Da |

| Topological Polar Surface Area | 41.5 Ų |

| Physical Form | Colorless to light yellow liquid or solid |

| Storage Conditions | Inert atmosphere (N₂/Ar), dark, room temperature |

Note: The compound is sensitive to prolonged light exposure due to the electron-rich aromatic ring, which can undergo slow photo-oxidation. Storage in amber vials under argon is strictly recommended.

Mechanistic Rationale: The PMB Advantage

In multi-step API synthesis, the choice of protecting group dictates the flexibility of the entire synthetic route. While the standard benzyl (Bn) group is robust, its removal typically requires palladium-catalyzed hydrogenolysis. This poses a severe limitation when the target molecule contains reducible moieties such as alkenes, alkynes, or sensitive carbon-halogen bonds.

The 4-methoxybenzyl (PMB) group on this compound solves this problem through precise electronic modulation. The electron-donating methoxy (-OCH₃) group at the para position significantly lowers the oxidation potential of the benzylic carbon.

The Causality of Choice: Because of this lowered oxidation potential, the PMB group can be cleaved under mild, oxidative conditions using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN). This provides an orthogonal deprotection strategy , allowing chemists to preserve reducible functional groups while cleanly unmasking the secondary amine for subsequent derivatization or final API formulation.

Synthetic Workflows & Heterocycle Construction

The bifunctional nature of this compound allows for divergent synthetic pathways. By selectively activating either the amine or the hydroxyl group, chemists can dictate the trajectory of intramolecular cyclizations[2].

For instance, reacting the intermediate with phosgene equivalents yields 5-membered oxazolidinones[4]. Conversely, activation of the alcohol via Mitsunobu conditions, followed by reaction with aziridines, constructs complex piperazine frameworks[2].

Divergent synthetic pathways of this compound to target APIs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: Synthesis of N-PMB Oxazolidin-2-one via CDI Activation

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to construct the oxazolidinone core.

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

-

Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of the moisture-sensitive CDI reagent.

-

-

Activation: Add CDI (1.2 equiv) portion-wise at 0 °C, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Causality: The secondary amine acts as the initial nucleophile, attacking CDI to form an intermediate acylimidazole. DMAP accelerates this acyl transfer.

-

-

Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: The adjacent primary hydroxyl group undergoes an intramolecular cyclization, displacing the remaining imidazole leaving group to form the thermodynamically stable 5-membered oxazolidinone ring.

-

-

Workup: Quench with 1M HCl to remove imidazole byproducts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Orthogonal PMB Deprotection using DDQ

This protocol isolates the free secondary amine while preserving sensitive functional groups.

-

Solvent System: Dissolve the N-PMB protected heterocycle in a biphasic mixture of DCM and H₂O (18:1 ratio).

-

Causality: The water acts as the ultimate nucleophile that traps the highly reactive oxocarbenium intermediate generated during oxidation, leading to the formation of p-anisaldehyde and the liberated free amine.

-

-

Oxidation: Add DDQ (1.5 equiv) portion-wise at room temperature. The solution will turn deep red/brown. Stir for 2 hours.

-

Self-Validating Quench: Quench the reaction by adding saturated aqueous NaHCO₃ and 10% w/v sodium ascorbate.

-

Causality: NaHCO₃ neutralizes acidic byproducts. Crucially, sodium ascorbate acts as a mild reducing agent to convert unreacted DDQ into its highly water-soluble hydroquinone derivative. This prevents the oxidative degradation of the newly liberated amine and ensures a clean phase separation, effectively locking the target product in the organic layer.

-

Analytical Validation Parameters

A self-validating protocol requires rigorous analytical confirmation. The successful incorporation and subsequent removal of the PMB group are easily tracked via Proton Nuclear Magnetic Resonance (¹H NMR).

-

Protection Confirmation: The characteristic methoxy (-OCH₃) protons of the PMB group appear as a sharp singlet at approximately δ 3.80 ppm , while the benzylic methylene (-CH₂-) protons present as a distinct singlet near δ 3.70 ppm .

-

Deprotection Confirmation: Upon successful DDQ deprotection (Protocol B), the complete disappearance of these two signals from the purified product spectra provides definitive proof of cleavage. Additionally, the emergence of p-anisaldehyde byproducts in the crude reaction mixture (evidenced by an aldehyde proton at ~δ 9.9 ppm ) serves as a positive control that the oxidative mechanism proceeded as intended.

References

-

Title: 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: A Synthesis of Hexahydro-H-Oxazolo[3,4-a]Pyrazin-3-Ones From Fused Aziridines Source: Heterocycles, Vol. 93, No. 1, 2016 (via CLOCKSS) URL: [Link]

Sources

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

Technical Guide: pKa and Basicity of 2-((4-Methoxybenzyl)amino)ethanol

Executive Summary

2-((4-Methoxybenzyl)amino)ethanol (CAS: 64834-63-5), often referred to as N-(4-methoxybenzyl)ethanolamine, acts as a critical intermediate in the synthesis of secondary amine pharmacophores. Its physicochemical behavior is dominated by the secondary amine functionality, which serves as the primary basic center.

Based on structural analysis and high-confidence computational models (ACD/Labs, EPA CompTox), the basic pKa (pKa_base) of the conjugate acid is estimated to be 9.2 ± 0.2 .

This guide details the structural factors influencing this value, provides comparative data against structural analogs, and outlines a self-validating potentiometric titration protocol for experimental verification.

Structural Analysis & Theoretical Basicity

To understand the basicity of this molecule, one must analyze the competing electronic effects acting upon the central nitrogen atom. The pKa is a measure of the stability of the conjugate acid (ammonium ion); factors that stabilize the positive charge increase the pKa (making the amine more basic).

Electronic Effect Breakdown

-

Secondary Amine Core: Secondary amines are generally more basic than primary amines due to the inductive electron donation (+I) from two alkyl groups, which stabilizes the protonated ammonium cation.

-

4-Methoxybenzyl (PMB) Group:

-

Resonance (+R): The para-methoxy group is a strong electron donor. However, the resonance effect is largely insulated from the nitrogen by the benzylic methylene (-CH₂-) spacer.

-

Inductive (-I): The aromatic ring itself is slightly electron-withdrawing compared to a purely aliphatic chain (due to the sp² carbons), which slightly lowers basicity compared to a diethylamine analog.

-

-

2-Hydroxyethyl Group:

-

Inductive (-I): The oxygen atom on the ethanol side chain is highly electronegative. It exerts an electron-withdrawing inductive effect through the carbon chain, destabilizing the positive charge on the nitrogen and lowering the pKa relative to N-ethylbenzylamine.

-

Intramolecular H-Bonding: In the free base form, the hydroxyl proton can form a hydrogen bond with the nitrogen lone pair, potentially reducing the availability of the lone pair for protonation (lowering basicity). However, in the protonated form, the hydroxyl oxygen can H-bond to the ammonium hydrogen, stabilizing the cation (raising pKa).

-

Visualization of Electronic Influences

Figure 1: Structural factors influencing the basicity. The electron-withdrawing nature of the hydroxyethyl group competes with the stabilization provided by the secondary alkyl substitution.

Comparative pKa Data

Since experimental values for specific intermediates are often proprietary, reliable estimation requires triangulation against validated structural analogs.

| Compound | Structure | Experimental pKa (Conjugate Acid) | Structural Impact |

| Ethanolamine | HO-CH₂CH₂-NH₂ | 9.50 | Reference primary amine. |

| N-Methylethanolamine | HO-CH₂CH₂-NHMe | 9.80 | Secondary amine (more basic than primary). |

| Benzylamine | Ph-CH₂-NH₂ | 9.33 | Benzyl group is slightly withdrawing vs. alkyl. |

| N-Benzylethanolamine | Ph-CH₂-NH-CH₂CH₂OH | 9.05 – 9.20 | Closest analog. Benzyl + Hydroxyethyl effects combined. |

| Target Molecule | PMB-NH-CH₂CH₂OH | 9.2 ± 0.2 (Pred.) | PMB is slightly more electron-rich than Benzyl. |

Interpretation: The addition of the para-methoxy group to N-benzylethanolamine makes the aromatic ring more electron-rich. While the methylene spacer dampens this, a slight increase in basicity (0.1 - 0.2 units) over N-benzylethanolamine is expected, placing the value near 9.2 .

Experimental Determination Protocol

To validate the predicted pKa, Potentiometric Titration is the gold standard method. This protocol is designed for high accuracy (±0.03 log units) and accounts for the low water solubility of the free base.

Materials & Equipment

-

Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo G20).

-

Titrant: 0.5 M KOH (Standardized, Carbonate-free).

-

Titrand: 0.5 M HCl.

-

Solvent: 0.15 M KCl (Ionic Strength Adjuster) in degassed water. Note: If solubility is <0.1 mg/mL, use a Methanol/Water co-solvent method.

-

Inert Gas: Argon or Nitrogen purge (Critical to prevent Carbonate error).

Workflow: The "Self-Validating" Loop

Figure 2: Potentiometric titration workflow ensuring carbonate-free measurement.

Step-by-Step Methodology

-

System Calibration (The Blank):

-

Perform a titration of the standard HCl solution with KOH without the sample.

-

Why: This calculates the exact standard electrode potential (

) and checks for CO₂ contamination (carbonate error manifests as a distorted curve near pH 6-7).

-

-

Sample Preparation:

-

Weigh ~5 mg of this compound hydrochloride salt.

-

Dissolve in 20 mL of 0.15 M KCl solution.

-

Crucial Step: If starting with the free base, add excess HCl to lower the starting pH to ~2.0. This ensures the amine is fully protonated (

) at the start.

-

-

Titration:

-

Titrate with 0.5 M KOH under inert gas flow.

-

Collect data points every 0.1 pH units from pH 2.0 to pH 12.0.

-

-

Data Analysis (Bjerrum Plot):

-

Plot

(average number of bound protons) vs. pH. -

The pKa is the pH where

. -

Validation Criteria: The curve must be sharp and defined. If the curve is shallow, it indicates precipitation of the free base (common near pH 9-10). In this case, switch to the Methanol Co-solvent Method (measure pKa in 30%, 40%, 50% MeOH and extrapolate to 0% MeOH via the Yasuda-Shedlovsky equation).

-

Implications for Drug Development

Solubility & Permeability (LogD)

With a pKa of ~9.2, the molecule exists predominantly as a cation at physiological pH (7.4).

-

pH 7.4: ~98.4% Ionized (Cation). High aqueous solubility.

-

pH 9.2: 50% Ionized.

-

pH 11.0: ~98% Unionized (Neutral). High lipophilicity.

This profile suggests that for extraction or purification (e.g., removing the PMB group), the aqueous phase should be adjusted to pH > 11 to extract the free base into an organic solvent (DCM or Ethyl Acetate).

Synthetic Utility (Reductive Amination)

When using this amine in reductive aminations:

-

Imine Formation: Requires the free amine (nucleophile). However, the reaction is acid-catalyzed.

-

Optimal pH: Maintain reaction pH around 5.0 – 6.0. At this pH, a small fraction of free amine exists to attack the carbonyl, while the acid activates the ketone/aldehyde.

References

-

EPA CompTox Chemicals Dashboard. Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties.[1] (Predicted pKa data models). Available at: [Link]

-

PubChem Database. 2-[(4-Methoxybenzyl)amino]ethanol (CID 104469).[2] National Center for Biotechnology Information. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for analog comparisons like N-benzylethanolamine).

Sources

The Orthogonal Advantage: A Comparative Analysis of Benzylaminoethanol and 4-Methoxybenzylaminoethanol in Advanced Synthesis

Executive Summary

In the realm of medicinal chemistry and complex organic synthesis, the selection of amino-protecting groups and structural building blocks dictates the viability of a synthetic route. Benzylaminoethanol (BAE) and 4-Methoxybenzylaminoethanol (4-MBAE) are two structurally related but chemically divergent amino alcohols. While BAE serves as a robust, stable building block frequently retained in active pharmaceutical ingredients (APIs), the para-methoxy substitution in 4-MBAE fundamentally alters its electronic profile. This single functional group modification transforms 4-MBAE into a highly strategic, orthogonally cleavable protecting group system.

This whitepaper provides an in-depth technical analysis of their electronic differences, mechanistic cleavage pathways, and field-proven protocols, designed for drug development professionals engineering complex molecular architectures.

Structural and Electronic Fundamentals

The core difference between BAE and 4-MBAE lies in the electronic contribution of the methoxy (-OCH₃) group at the para position of the aromatic ring[1].

In BAE , the unsubstituted benzyl ring is electronically neutral relative to the benzylic carbon. The benzylic C-N bond is highly stable under basic, mild acidic, and oxidative conditions, making it an excellent permanent structural motif.

In 4-MBAE , the oxygen atom of the methoxy group donates electron density into the aromatic π-system via resonance (+M effect). This electron donation significantly stabilizes any developing positive charge at the benzylic position. Consequently, the activation energy required to cleave the benzylic C-N bond via oxidative or strongly acidic mechanisms is drastically lowered[2].

Quantitative Data Comparison

| Property | Benzylaminoethanol (BAE) | 4-Methoxybenzylaminoethanol (4-MBAE) |

| CAS Number | 104-63-2 | 64834-63-5 (also 53332-62-0) |

| Molecular Formula | C₉H₁₃NO | C₁₀H₁₅NO₂ |

| Molecular Weight | 151.21 g/mol | 181.23 g/mol |

| Electronic Nature | Neutral benzylic system | Electron-rich benzylic system (+M effect) |

| Primary Synthetic Role | Stable building block, API structural motif | Orthogonal protecting group, cleavable linker |

| Cleavage Susceptibility | Catalytic Hydrogenolysis (H₂, Pd/C) | Oxidation (DDQ, CAN), Acidic (TFA), Hydrogenolysis |

Mechanistic Divergence in Cleavage Strategies

The strategic value of 4-MBAE over BAE emerges when a synthetic route contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or reducible heterocycles).

Standard benzyl groups (derived from BAE) are typically removed via catalytic hydrogenolysis . If a molecule contains a critical double bond, subjecting it to H₂ and Pd/C will inevitably reduce the alkene alongside the benzyl group[2].

To bypass this, chemists utilize the para-methoxybenzyl (PMB) group derived from 4-MBAE. Because the PMB group is electron-rich, it can be cleaved via oxidative deprotection using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN). This oxidative cleavage is completely orthogonal to standard benzyl groups, allowing a chemist to selectively remove a PMB group while leaving a standard benzyl group—and any reducible functional groups—perfectly intact[3].

Fig 1: Orthogonal cleavage pathways for BAE and 4-MBAE highlighting DDQ selectivity.

Applications in Medicinal Chemistry

BAE as a Structural Motif

BAE is frequently employed as a permanent structural fragment in drug discovery. The benzyl ring provides essential lipophilicity and facilitates π-π stacking interactions within target protein binding pockets. For instance, BAE derivatives are critical intermediates in the synthesis of imidazoles acting as potent calcitonin gene-related peptide (CGRP) antagonists[4]. Additionally, BAE aids in the preparation of benzofused hydroxamic acids, which act as highly effective zinc-binding fragments in the synthesis of histone deacetylase (HDAC) inhibitors[4].

4-MBAE as an Orthogonal Tool

Conversely, 4-MBAE is utilized when the ethanolamine core must be functionalized, but the nitrogen atom requires temporary masking. In the synthesis of complex macrolides or polyether antibiotics, the PMB group protects the amine during harsh alkylation or acylation steps. Once the molecular framework is assembled, the PMB group is oxidatively excised, revealing the secondary amine for late-stage diversification[5].

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the specific causality behind the experimental conditions used to manipulate BAE and 4-MBAE derivatives.

Protocol A: Catalytic Hydrogenolysis of BAE Derivatives

Objective: Complete removal of the unsubstituted benzyl group to yield a free primary amine. Causality: Palladium provides the active surface area for H₂ activation, facilitating the homolytic cleavage of the benzylic C-N bond.

-

Preparation: Dissolve the BAE-derived substrate (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Inert Atmosphere: Purge the reaction flask thoroughly with Argon for 5 minutes. Reasoning: Palladium on carbon is highly pyrophoric in the presence of oxygen and solvent vapors; inerting the flask prevents ignition.

-

Catalyst Addition: Carefully add 10% Pd/C (15% w/w relative to the substrate).

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas using a double-layered balloon. Stir vigorously at 25 °C.

-

Monitoring: Monitor the reaction via TLC (typically 2–6 hours). The disappearance of the UV-active starting material indicates completion.

-

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite. Reasoning: Celite traps the fine, pyrophoric palladium particulates that would otherwise pass through standard filter paper, ensuring the isolated product is free of heavy metal contamination.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol B: Oxidative Cleavage of 4-MBAE Derivatives using DDQ

Objective: Orthogonal removal of the PMB group without affecting reducible functional groups (e.g., isolated alkenes). Causality: DDQ acts as a potent single-electron oxidant, abstracting a hydride from the electron-rich PMB benzylic position to form a resonance-stabilized carbocation. Water acts as the essential nucleophile, trapping this cation to form a hemiacetal intermediate that collapses into p-anisaldehyde, releasing the free amine.

-

Solvent System: Dissolve the 4-MBAE derivative (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and H₂O (18:1 v/v). Reasoning: DCM solubilizes the organic substrate, while the specific ratio of water is strictly required to trap the intermediate benzylic cation and drive the hydrolysis.

-

Temperature Control: Cool the mixture to 0 °C in an ice bath. Reasoning: Oxidative cleavage is exothermic; lower temperatures prevent the over-oxidation of the released amine.

-

Oxidation: Add DDQ (1.5 eq) portion-wise as a solid. The solution will immediately turn deep green/black, indicating the formation of the charge-transfer complex.

-

Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. As the reaction proceeds, the insoluble byproduct 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ) will precipitate as a tan solid.

-

Quenching: Add saturated aqueous NaHCO₃ to the flask. Reasoning: The mild base neutralizes any acidic byproducts and helps partition the organic and aqueous layers.

-

Purification: Filter the mixture to remove DDHQ. Extract the aqueous layer with DCM (3x), dry the combined organics over Na₂SO₄, and concentrate. Purify via silica gel chromatography to separate the target amine from the p-anisaldehyde byproduct.

Fig 2: Step-by-step workflow for the oxidative deprotection of 4-MBAE derivatives using DDQ.

Conclusion

While Benzylaminoethanol (BAE) and 4-Methoxybenzylaminoethanol (4-MBAE) share a nearly identical carbon backbone, their utility in drug development is vastly different. BAE is the reagent of choice when building stable, lipophilic architectures intended to persist in the final pharmaceutical compound. Conversely, the strategic integration of 4-MBAE offers synthetic chemists a powerful orthogonal protecting group, enabling the construction of highly complex, multi-functionalized molecules where selective, non-reductive deprotection is an absolute necessity.

References

-

2-Benzylaminoethanol (CAS 104-63-2): A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Applications. NBInno. Available at:[Link]

-

2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469. PubChem, National Institutes of Health. Available at:[Link]

-

DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, Royal Society of Chemistry. Available at: [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - National Institutes of Health. Available at: [Link]

-

Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. ResearchGate. Available at: [Link]

Sources

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: High-Purity Synthesis of (E)-2-((4-methoxybenzylidene)amino)ethanol

[1]

Abstract & Application Scope

This technical note details the protocol for the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with ethanolamine (2-aminoethanol) to synthesize (E)-2-((4-methoxybenzylidene)amino)ethanol . This Schiff base is a critical intermediate in the synthesis of liquid crystals, a bidentate ligand in coordination chemistry, and a precursor for reduced secondary amines used in pharmaceutical development.

Unlike generic protocols, this guide addresses the specific challenge of the product's phase behavior—often existing as a viscous oil that requires specific thermal handling to crystallize—and emphasizes moisture control to prevent hydrolysis.

Reaction Mechanism & Chemical Logic

The synthesis follows a nucleophilic addition-elimination pathway.[1] The nitrogen lone pair of ethanolamine attacks the electrophilic carbonyl carbon of p-anisaldehyde.

Mechanistic Pathway

-

Nucleophilic Attack: The amine attacks the aldehyde, forming a tetrahedral zwitterionic intermediate.

-

Proton Transfer: Rapid proton transfer generates a neutral carbinolamine (hemiaminal).[1][2]

-

Dehydration (Rate Limiting): The hydroxyl group is protonated and eliminated as water, forming the C=N imine bond.[1][2]

Critical Insight: The reaction is reversible.[1] The presence of water can hydrolyze the imine back to the starting materials. Therefore, anhydrous conditions and water removal (via molecular sieves or azeotropic distillation) are essential for high yields.[1]

Reaction Diagram (DOT Visualization)

Figure 1: Step-wise mechanistic flow from reactants to the final imine product.[1][3]

Experimental Protocol

Materials & Equipment

| Component | Grade/Spec | Role |

| p-Anisaldehyde | >98% Purity | Electrophile (Aldehyde) |

| Ethanolamine | >99% Purity | Nucleophile (Amine) |

| Ethanol (EtOH) | Absolute (Anhydrous) | Solvent |

| Magnesium Sulfate | Anhydrous | Drying Agent (Post-reaction) |

| Molecular Sieves | 3Å or 4Å | Water Scavenger (In-situ) |

Method A: Standard Solution-Phase Synthesis (Recommended)

This method offers the highest purity control and is scalable.[1]

Step 1: Preparation

-

Dry the ethanolamine over KOH pellets if it appears yellow or viscous (indicative of oxidation/water).[1][2]

-

Distill p-anisaldehyde if significant anisic acid (white solid) is present.[1]

Step 2: Reaction Setup

-

In a 250 mL round-bottom flask (RBF), dissolve 13.6 g (0.10 mol) of p-anisaldehyde in 50 mL of absolute ethanol.

-

Add 6.1 g (0.10 mol) of ethanolamine dropwise over 10 minutes while stirring.

-

Observation: The solution will warm slightly (exothermic) and turn from colorless to pale yellow.[1]

-

-

Optional but Recommended: Add 2.0 g of activated 4Å molecular sieves to the flask to absorb water produced during condensation.

Step 3: Reflux

-

Attach a reflux condenser.[1]

-

Heat the mixture to reflux (approx. 78°C) for 3 to 4 hours .

Step 4: Isolation

-

Filter the hot solution to remove molecular sieves.[1]

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C.

-

Phase Handling: The product often isolates as a viscous yellow oil.[1]

-

To Crystallize: Dissolve the oil in a minimum amount of hot diethyl ether or hexane/ethanol (9:1) and cool to 0°C overnight. Scratching the glass side may be necessary to induce nucleation.[1]

-

Method B: Solvent-Free "Green" Synthesis (High Efficiency)

Ideal for rapid screening or small-scale synthesis.[1]

Workflow Visualization

Figure 2: Operational workflow for the solution-phase synthesis.

Characterization & Data Analysis

The product, (E)-2-((4-methoxybenzylidene)amino)ethanol , must be validated using the following parameters.

Physical Properties

| Property | Value / Range | Notes |

| Appearance | Pale yellow oil or low-melting solid | Often supercools; MP is approx 25-30°C. |

| Yield | 85 - 94% | High efficiency due to favorable equilibrium.[1] |

| Solubility | Soluble in EtOH, MeOH, CHCl₃ | Insoluble in water (hydrolyzes slowly).[1][2] |

Spectroscopic Validation

-

FT-IR (ATR):

-

¹H NMR (400 MHz, CDCl₃):

Troubleshooting & Expert Tips

-

Product is an Oil: This is common.[1] The melting point is near room temperature.[1] If it refuses to crystallize, dry it thoroughly under high vacuum (<1 mbar) for 2 hours to remove trace solvent.[1] It can be used as a pure oil for subsequent ligand complexation.[1]

-

Hydrolysis Risk: Schiff bases derived from aliphatic amines (like ethanolamine) are less stable than fully aromatic ones.[1][2] Store under Nitrogen or Argon in a desiccator. Exposure to humid air will turn the product cloudy (reformation of anisaldehyde).[1]

-

Color Deepening: If the solution turns dark orange/brown during reflux, oxidation is occurring.[1][2] Ensure the ethanolamine is colorless before use and consider conducting the reaction under an inert atmosphere (

).[1]

Safety Information (HSE)[1][4]

References

Application Notes and Protocols for 2-((4-Methoxybenzyl)amino)ethanol in Coordination Chemistry

Introduction: Unveiling the Potential of a Versatile N,O-Bidentate Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Amino alcohols represent a crucial class of ligands due to their ability to form stable chelate rings with metal ions through their nitrogen and oxygen donor atoms. This guide focuses on the application of 2-((4-Methoxybenzyl)amino)ethanol, a versatile N,O-bidentate ligand, in the synthesis and characterization of transition metal complexes.

The structure of this compound, featuring a secondary amine and a primary alcohol, allows for stable five-membered chelate ring formation with a metal center. The presence of the 4-methoxybenzyl group introduces steric bulk and can influence the electronic properties and solubility of the resulting metal complexes. These characteristics make it an attractive candidate for creating complexes with potential applications in catalysis, materials science, and medicinal chemistry, particularly as antimicrobial and anticancer agents.[1][2]

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis of the ligand, the preparation of its transition metal complexes, thorough characterization protocols, and a discussion of its potential applications. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the condensation of 4-methoxybenzaldehyde with ethanolamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.[3][4] Sodium borohydride (NaBH₄) is a suitable and cost-effective reducing agent for this transformation.[3]

Protocol 1: Synthesis of this compound

Materials:

-

4-Methoxybenzaldehyde

-

Ethanolamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, as a catalyst)[5]

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol.

-

Add ethanolamine (1.1 equivalents) to the solution.

-

(Optional) Add a catalytic amount of glacial acetic acid (e.g., a few drops) to promote imine formation.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde and the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the imine is fully consumed as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.[6]

-

Causality Behind Experimental Choices:

-

The use of a slight excess of ethanolamine helps to drive the initial imine formation to completion.

-

The reaction is performed at room temperature for imine formation and then cooled for the reduction to control the reactivity of sodium borohydride and prevent over-reduction or side reactions.

-

The acidic catalyst (acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[5]

-

The aqueous work-up is necessary to remove any remaining inorganic salts and water-soluble byproducts.

Part 2: Synthesis of Transition Metal Complexes

The synthesized this compound can act as a bidentate ligand (L), coordinating to a metal center (M) through the nitrogen of the secondary amine and the oxygen of the alcohol group. A general procedure for the synthesis of its metal(II) complexes is outlined below. This protocol can be adapted for various transition metal salts, such as chlorides or acetates of Co(II), Ni(II), Cu(II), and Zn(II).[7][8]

Protocol 2: General Synthesis of M(II)-[this compound]₂ Complexes

Materials:

-

This compound (Ligand, L)

-

Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Triethylamine (NEt₃) or a dilute solution of sodium hydroxide (NaOH) (optional, as a base)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Ligand Solution: Dissolve this compound (2 equivalents) in ethanol or methanol in a round-bottom flask.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

-

Complexation:

-

Slowly add the metal salt solution to the stirred ligand solution at room temperature.

-

A change in color or the formation of a precipitate may indicate complex formation.

-

(Optional) If the alcohol proton needs to be deprotonated for coordination, a stoichiometric amount of a weak base like triethylamine can be added to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

If no precipitate forms upon cooling, the solvent can be slowly evaporated to induce crystallization or precipitation.

-

Dry the resulting complex in a desiccator or under vacuum.

-

Causality Behind Experimental Choices:

-

A 2:1 ligand-to-metal molar ratio is commonly used to favor the formation of octahedral or square planar complexes of the type [ML₂].[2][9]

-

Refluxing the reaction mixture provides the necessary activation energy to overcome any kinetic barriers to complex formation.

-

The choice of solvent (ethanol or methanol) is based on the solubility of both the ligand and the metal salt.

-

The optional addition of a base facilitates the deprotonation of the hydroxyl group, which can lead to the formation of a more stable, anionic N,O-chelate.

Diagram of Ligand Synthesis and Complexation Workflow:

Caption: Workflow for the synthesis of the ligand and its subsequent use in metal complex formation.

Part 3: Characterization of the Metal Complexes

A combination of spectroscopic techniques is essential for the comprehensive characterization of the newly synthesized metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

-

ν(N-H) stretch: The N-H stretching vibration of the secondary amine in the free ligand will typically shift to a lower frequency upon coordination to the metal center due to the donation of electron density from the nitrogen atom.

-

ν(C-N) stretch: The C-N stretching vibration may also shift upon coordination.

-

ν(O-H) stretch: The broad O-H stretching band of the alcohol group in the free ligand will disappear or significantly change if the proton is lost upon coordination.

-

ν(M-N) and ν(M-O) stretches: The formation of new, weaker bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination.[10][11]

Table 1: Typical FT-IR Spectral Data for N,O-Bidentate Ligand Coordination

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

| ν(N-H) | ~3300-3400 | Shift to lower frequency | Coordination of the amine nitrogen |

| ν(O-H) | ~3200-3500 (broad) | Disappears or sharpens | Deprotonation and coordination of the alcohol oxygen |

| ν(C-N) | ~1100-1200 | Shift in frequency | Change in bond order upon coordination |

| ν(M-N) | - | ~400-550 | Formation of a metal-nitrogen bond[10] |

| ν(M-O) | - | ~350-500 | Formation of a metal-oxygen bond[10] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes and can help to deduce the coordination geometry.

-

Ligand-to-Metal Charge Transfer (LMCT) Bands: These intense absorptions, typically in the UV or high-energy visible region, arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital.[12]

-

d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weaker absorptions in the visible region correspond to electronic transitions between the d-orbitals. The energy and number of these bands are indicative of the coordination geometry (e.g., octahedral vs. square planar).[12][13]

Table 2: Expected d-d Transitions for Common Geometries of M(II) Complexes

| Metal Ion | Geometry | Typical d-d Transitions (cm⁻¹) |

| Co(II) (d⁷) | Octahedral | ~8,000-10,000, ~16,000-20,000 |

| Ni(II) (d⁸) | Octahedral | ~8,000-13,000, ~13,000-19,000, ~24,000-29,000[14] |

| Ni(II) (d⁸) | Square Planar | ~15,000-25,000 |

| Cu(II) (d⁹) | Distorted Octahedral | Broad band ~12,000-18,000 |

| Cu(II) (d⁹) | Square Planar | Broad band ~14,000-20,000[15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are particularly useful for characterizing diamagnetic complexes, such as those of Zn(II).

-

¹H NMR: Upon coordination, the chemical shifts of the protons on the ligand, especially those close to the coordination sites (e.g., the N-H proton and the methylene protons adjacent to the nitrogen and oxygen atoms), will be altered. The disappearance of the O-H proton signal confirms deprotonation and coordination.[16][17]

-

¹³C NMR: Similar shifts in the carbon resonances adjacent to the donor atoms can be observed.

For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), NMR spectra are often broad and difficult to interpret due to the influence of the unpaired electrons.[18]

Diagram of Ligand Coordination to a Metal Center:

Caption: Chelation of the ligand to a central metal ion (M) via the nitrogen and oxygen atoms.

Part 4: Potential Applications

While the specific applications of complexes derived from this compound require experimental validation, the broader class of ethanolamine and Schiff base metal complexes has shown significant promise in several areas.

Antimicrobial and Antifungal Agents

A substantial body of research has demonstrated that the coordination of organic ligands to metal ions can enhance their biological activity.[1][9] This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms. The metal complexes of this compound could be screened against a panel of bacterial and fungal strains to evaluate their potential as antimicrobial agents.[2][9]

Anticancer and Cytotoxic Agents

Transition metal complexes are being extensively investigated as potential alternatives to platinum-based anticancer drugs.[2][19] The mechanism of action often involves the interaction of the complex with DNA or the inhibition of key enzymes involved in cell proliferation. The cytotoxic activity of the synthesized complexes can be evaluated in vitro against various cancer cell lines using assays such as the MTT assay.[19][20] The presence of the 4-methoxybenzyl group may influence the lipophilicity and cellular uptake of the complexes, potentially impacting their anticancer efficacy.

Catalysis

Metal complexes with N,O-bidentate ligands have been employed as catalysts in a range of organic transformations, including oxidation and polymerization reactions.[20] The specific catalytic activity will depend on the choice of metal center and the overall geometry of the complex. The synthesized complexes could be explored as catalysts in reactions such as the oxidation of alcohols or the polymerization of olefins.

Conclusion

This compound is a readily accessible and versatile N,O-bidentate ligand with significant potential in coordination chemistry. This guide has provided detailed protocols for its synthesis and its use in the preparation of transition metal complexes. The characterization techniques outlined will enable researchers to thoroughly elucidate the structures of these new compounds. The exploration of their antimicrobial, anticancer, and catalytic activities represents a promising avenue for future research and development in medicinal and materials chemistry. The foundational knowledge and methodologies presented herein are intended to serve as a robust starting point for scientists to explore the rich coordination chemistry of this promising ligand.

References

-

Amjad, M., Sumrra, S., & Chohan, Z. H. (2016). Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-8. [Link]

-

Hussain Khan, A., Bashar, A., Shingh, U., Maqbool Dar, M., & Adil Hashmi, A. (2014). Synthesis, Characterization and Antimicrobial Activity of Metal Complexes with Diethanolamine and Nitro Ligands. European Academic Research, II(8), 10714-10725. [Link]

-

Sumrra, S. H., & Chohan, Z. H. (2016). Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-8. [Link]

-

Ajibade, P. A., Andrew, F. P., Fatokun, A. A., & Oluwalana-Sanusi, A. (2021). Synthesis, characterization and in vitro screening for anticancer potential of Mn(II), Co(II), Cu(II), Zn(II), and Pt(II) methoxyphenyl dithiocarbamato complexes. Journal of Molecular Structure, 1225, 129111. [Link]

-

Umar, Q., Huang, Y. H., Nazeer, A., Yin, H., Zhang, J. C., Luo, M., & Meng, X. G. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12(49), 32119-32128. [Link]

-

Dehari, D. I., et al. (2010). Synthesis and Characterization of Ni(II) Complexes with Bidentate (NO) Schiff Bases. Der Pharma Chemica, 2(6), 437-441. [Link]

-

Amjad, M., Sumrra, S. H., & Chohan, Z. H. (2016). Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. PubMed, 27557038. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Butcher, R. J., et al. (2011). Cobalt (Ii), Nickel (Ii), Copper (Ii) and Zinc (Ii) Complexes of New N, N-Bis (Thiophen-). Der Pharma Chemica, 3(6), 594-605. [Link]

-

Paine, T. K. (2016). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica, 8(19), 118-128. [Link]

-

Abu-Dief, A. M., & Mohamed, I. M. (2022). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters, 3(1), 1-18. [Link]

-

Gugołek, N., et al. (2020). Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules, 25(4), 939. [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated a. Molecules, 19(2), 2099-2114. [Link]

-

Stefan, S. L., et al. (2011). Synthesis, Characterization and a few noticeable properties of Ni(II) complexes embedded with azo (-N=N-) and azomethine. Chemical Review and Letters, 4(1), 1-14. [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyl-N-(3-fluoro-2-hydroxypropyl)ethanolamine. Retrieved from [Link]

-

Pop, V., et al. (2007). Synthesis and Characterization of Some Cobalt (II) Complexes with Amino Acids Having Biological Activities. Revista de Chimie, 58(10), 973-976. [Link]

-

Roy, P., et al. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2014, 104046. [Link]

-

Damena, T., et al. (2023). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 11, 1189311. [Link]

-

Kumar, S., & Singh, R. V. (2012). Synthesis and characterization of cobalt(II) complexes with bidentate Schiff base ligand. Journal of the Serbian Chemical Society, 77(1), 25-34. [Link]

-

Roy, S., et al. (2024). Synthesis and characterization of copper(II) complexes: Their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. Journal of Molecular Structure, 1296, 136809. [Link]

-

Reddy, K. L., et al. (1987). Synthesis and structural studies of complexes of Co(ll), Ni(ll), Cu(ll), Zn(II) and Cd(ll) with substituted chalcones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(4), 269-276. [Link]

-

LibreTexts Chemistry. (2020). 9.2.3: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. [Link]

-

Muthukumar, M., & Viswanathamurthi, P. (2021). Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies. SN Applied Sciences, 3(5), 524. [Link]

-

Saturnino, C., et al. (2020). Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. Molecules, 25(24), 5948. [Link]

-

Gulea, A., et al. (2023). Synthesis, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Molecules, 28(20), 7114. [Link]

-

Singh, D. P., & Kumar, R. (2007). Synthesis and characterization of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with Schiff base derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine. European Journal of Medicinal Chemistry, 42(3), 394-402. [Link]

-

YouTube. (2023, March 16). Reductive Amination. [Video]. YouTube. [Link]

-

Al-Sha'alan, N. H. (2011). Synthesis and characterization of mixed-ligand cobalt (II) complex with N, O donor sites. Molecules, 16(11), 9146-9157. [Link]

-

Shawish, H. B. M. (2014). Synthesis, characterization and biological studies of nickel(II) complexes containing thiosemicarbazone and thiourea derivative. University of Malaya. [Link]

-

Reddy, P. S., & Reddy, K. H. (2003). Synthesis and characterization of mixed ligand complexes of Zn(II) and Co(II) with amino acids. Journal of Chemical Sciences, 115(3), 229-234. [Link]

-

Wang, Y., et al. (2013). Zinc(II) Complexes with Dangling Functional Organic Groups. Inorganics, 1(1), 3-17. [Link]

-

Chohan, Z. H., et al. (2012). Synthesis, characterization and biological properties of Co(II), Ni(II), Cu(II) and Zn(II) complexes with an SNO functionalized ligand. Journal of the Indian Chemical Society, 89(12), 1633-1639. [Link]

-

Roisnel, T., et al. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. Chemistry – A European Journal, 26(34), 7586-7591. [Link]

-

LibreTexts Chemistry. (2021). Electronic Spectroscopy of Transition Metal Complexes. [Link]

-

Gugołek, N., et al. (2020). Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. PMC, 7080643. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

- Google Patents. (n.d.). A kind of preparation method of N- benzyl ethyl alcohol amine.

-

De la Torre, R. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(5), 1639-1648. [Link]

- Google Patents. (n.d.). Method of purifying ethanolamines.

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

-

Reddy, K. L., et al. (1987). Synthesis and structural studies of complexes of Co(ll), Ni(ll), Cu(ll), Zn(II) and Cd(ll) with substituted chalcones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(4), 269-276. [Link]

-

Vassilev, K., et al. (2018). FT-IR data for α-amino acids and their complexes (cm −1 ). ResearchGate. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Reddy, G. S., et al. (2014). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. ChemistrySelect, 1(1), 1-5. [Link]

Sources

- 1. Structural diversity of copper(II) amino alcohol complexes : syntheses, structural and magnetic properties of bidentate amino alcohol copper(II) complexes :: JYX [jyx.jyu.fi]

- 2. Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. gctlc.org [gctlc.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. longdom.org [longdom.org]

- 6. prepchem.com [prepchem.com]

- 7. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes [scirp.org]

- 9. osti.gov [osti.gov]

- 10. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study [frontiersin.org]

- 19. jchemlett.com [jchemlett.com]

- 20. research.unipd.it [research.unipd.it]

Strategic Divergence: Synthesis of N-Heterocycles from 2-((4-Methoxybenzyl)amino)ethanol

Executive Summary